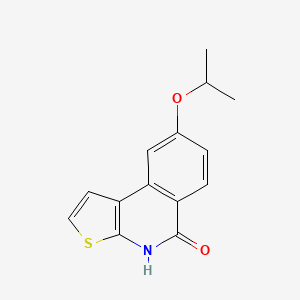
Art-IN-1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Art-IN-1 can be synthesized through a series of chemical reactions involving the appropriate starting materials and reagents. The synthetic route typically involves the formation of key intermediates, followed by their conversion into the final product under controlled reaction conditions. Specific details on the synthetic route and reaction conditions for this compound are proprietary and may vary depending on the manufacturer .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale, ensuring consistency and purity of the final product. This process may include optimization of reaction conditions, purification steps, and quality control measures to meet industry standards .
Analyse Des Réactions Chimiques
Types of Reactions
Art-IN-1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired products .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products may include oxidized, reduced, or substituted derivatives of the original compound .
Applications De Recherche Scientifique
Art-IN-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of PARP enzymes and their role in DNA repair mechanisms.
Biology: Investigated for its effects on cellular processes involving PARP enzymes, such as apoptosis and cell cycle regulation.
Medicine: Explored for its potential therapeutic applications in cancer treatment, particularly in cancers with defective DNA repair pathways.
Industry: Utilized in the development of new drugs and therapeutic agents targeting PARP enzymes.
Mécanisme D'action
Art-IN-1 exerts its effects by selectively inhibiting PARP enzymes. These enzymes play a crucial role in the repair of single-strand DNA breaks. By inhibiting PARP activity, this compound prevents the repair of DNA damage, leading to the accumulation of DNA breaks and ultimately inducing cell death in cancer cells with defective DNA repair mechanisms . The molecular targets of this compound include PARP2, TNKS2, PARP10, PARP14, and PARP15 .
Comparaison Avec Des Composés Similaires
Art-IN-1 is compared with other PARP inhibitors, such as:
Olaparib: A well-known PARP inhibitor used in the treatment of certain types of cancer.
Rucaparib: Another PARP inhibitor with similar applications in cancer therapy.
Niraparib: A PARP inhibitor used for the treatment of ovarian cancer.
This compound is unique in its selectivity for multiple PARP enzymes, making it a valuable tool for studying the role of these enzymes in various biological processes .
Propriétés
Formule moléculaire |
C14H13NO2S |
|---|---|
Poids moléculaire |
259.33 g/mol |
Nom IUPAC |
8-propan-2-yloxy-4H-thieno[2,3-c]isoquinolin-5-one |
InChI |
InChI=1S/C14H13NO2S/c1-8(2)17-9-3-4-10-12(7-9)11-5-6-18-14(11)15-13(10)16/h3-8H,1-2H3,(H,15,16) |
Clé InChI |
RRNITWOICYYQGQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OC1=CC2=C(C=C1)C(=O)NC3=C2C=CS3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(2R)-1-[2-aminoethoxy(hydroxy)phosphoryl]oxy-1,1,2,3,3-pentadeuterio-3-heptadecanoyloxypropan-2-yl] (Z)-octadec-9-enoate](/img/structure/B12406460.png)
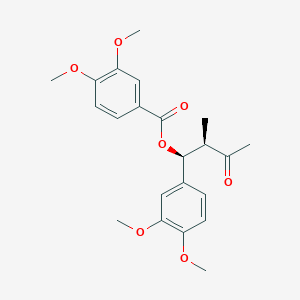


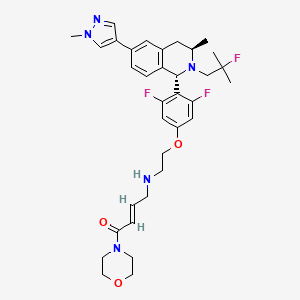


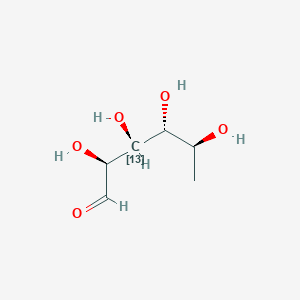
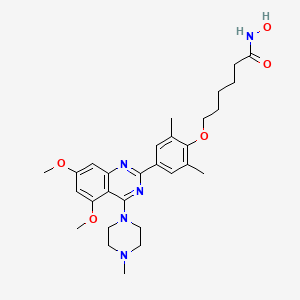

![NH2-bicyclo[1.1.1]pentane-7-MAD-MDCPT (hydrochloride)](/img/structure/B12406529.png)
![cobalt(2+);methane;3-[(1R,2S,3S,5Z,7S,8S,9Z,13S,14Z,17R,18R,19R)-2,7,18-tris(2-amino-2-oxoethyl)-17-[3-[2-[[(2R,3S,4R,5S)-5-(5,6-dimethyl-3H-benzimidazol-1-ium-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]oxy-hydroxyphosphoryl]oxypropylamino]-3-oxopropyl]-3,13-bis(3-imino-3-oxidopropyl)-1,2,5,7,12,12,15,17-octamethyl-3,8,13,18,19,22-hexahydrocorrin-8-yl]propanimidate](/img/structure/B12406531.png)

